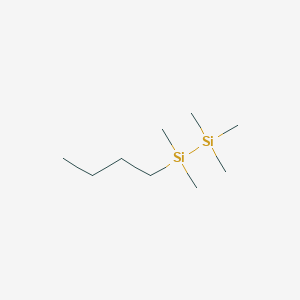

1-Butyl-1,1,2,2,2-pentamethyldisilane

Description

Properties

CAS No. |

81500-46-1 |

|---|---|

Molecular Formula |

C9H24Si2 |

Molecular Weight |

188.46 g/mol |

IUPAC Name |

butyl-dimethyl-trimethylsilylsilane |

InChI |

InChI=1S/C9H24Si2/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3 |

InChI Key |

GDLQEGHLUVGMLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C)(C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Chloropentamethyldisilane undergoes nucleophilic attack by a butyl Grignard reagent (e.g., butyllithium or butylmagnesium bromide). The chloride substituent is replaced by the butyl group, yielding the target compound:

$$

\text{ClSi(CH}3\text{)}2\text{Si(CH}3\text{)}3 + \text{C}4\text{H}9\text{MgBr} \rightarrow \text{C}4\text{H}9\text{Si(CH}3\text{)}2\text{Si(CH}3\text{)}3 + \text{MgBrCl}

$$

This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres at temperatures ranging from −78°C to 25°C.

Optimization and Challenges

Key factors affecting yield include:

- Reagent stoichiometry : A 1.2:1 molar ratio of Grignard reagent to chloropentamethyldisilane minimizes side products.

- Temperature control : Slow addition of the Grignard reagent at low temperatures (−78°C) suppresses undesired oligomerization.

- Purification : Distillation under reduced pressure (40–60°C at 0.1 mmHg) isolates the product with >90% purity.

Redistribution Reactions of Chlorosilanes

Redistribution reactions offer an alternative route by equilibrating mixed chlorosilanes in the presence of Lewis acid catalysts. For example, combining dichlorotrimethylsilane ((CH₃)₃SiCl) and dichlorobutylmethylsilane (C₄H₉(CH₃)SiCl₂) with aluminum chloride (AlCl₃) facilitates silicon–silicon bond formation:

$$

2\,(\text{CH}3\text{)}3\text{SiCl} + \text{C}4\text{H}9(\text{CH}3)\text{SiCl}2 \xrightarrow{\text{AlCl}3} \text{C}4\text{H}9\text{Si(CH}3\text{)}2\text{Si(CH}3\text{)}_3 + 3\,\text{Cl}^-

$$

This method, however, suffers from lower selectivity (<60% yield) due to competing formation of trisilanes and cyclic byproducts.

Hydrosilylation of Alkenes

Hydrosilylation represents a modular strategy for introducing alkyl groups to silicon centers. Reacting 1,1,2,2,2-pentamethyldisilane (H-Si(CH₃)₂Si(CH₃)₃) with 1-butene in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) enables anti-Markovnikov addition:

$$

\text{H-Si(CH}3\text{)}2\text{Si(CH}3\text{)}3 + \text{CH}2=\text{CHCH}2\text{CH}3 \xrightarrow{\text{Pt}} \text{C}4\text{H}9\text{Si(CH}3\text{)}2\text{Si(CH}3\text{)}_3

$$

This method achieves moderate yields (70–75%) but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Grignard Substitution | 85–90 | >90 | Sensitivity to moisture | High |

| Redistribution | 50–60 | 70–80 | Low selectivity | Moderate |

| Hydrosilylation | 70–75 | 85–90 | Catalyst cost and sensitivity | Limited |

Applications and Industrial Relevance

This compound serves as a critical intermediate in:

- Silicon polymer synthesis : Its asymmetrical structure enables controlled polymerization for silicones with tailored mechanical properties.

- Catalysis : As a ligand in palladium-catalyzed cross-couplings, enhancing reaction rates and selectivity.

- Materials science : Precursor for silicon carbide (SiC) coatings via chemical vapor deposition.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1,1,2,2,2-pentamethyldisilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silyl hydrides.

Substitution: The butyl group or the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silyl hydrides.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1-Butyl-1,1,2,2,2-pentamethyldisilane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butyl-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in substitution reactions, where it replaces one functional group with another. The specific pathways involved depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the 1-position significantly impacts molecular weight, boiling point, and density. Key examples include:

Key Observations:

- Chloro-substituted disilane exhibits the lowest molecular weight and well-defined physical properties due to its commercial availability and use as a precursor .

- Bulkier substituents (e.g., cinnamyl, benzyl) increase molecular weight and likely enhance steric hindrance, affecting reactivity and solubility .

1-Chloro-1,1,2,2,2-pentamethyldisilane

- Reactivity : The chlorine atom enables nucleophilic substitution. For example, it reacts with ethynylmagnesium bromide to form 1-ethynyl-1,1,2,2,2-pentamethyldisilane (77% yield) .

- Applications : A precursor for synthesizing ethynyl- and thio-cyclic derivatives, such as 2,4-bis(pentamethyldisilylidene)-1,3-dithietane (92% yield via cycloaddition) .

1-Isopropyl-1,1,2,2,2-pentamethyldisilane

- Reactivity : Used in catalytic 1,2-disilylation of allylbenzene with Me₃Si⁺[CHB₁₁H₅Br₆]⁻. NMR studies reveal partial conversion (64%) and formation of mixed silylium intermediates .

- Applications : Effective in alkene functionalization, generating disilylated products with high regioselectivity .

1-Cinnamyl-1,1,2,2,2-pentamethyldisilane

- Reactivity : Synthesized via disilylation of styrene, yielding E/Z isomers (>20:1 ratio). Its bulky cinnamyl group stabilizes the transition state in allylic silylation .

- Applications : Intermediate in synthesizing conjugated systems for organic electronics.

1-Ethynyl-1,1,2,2,2-pentamethyldisilane

- Reactivity : Undergoes [2+2] cycloaddition with sulfur to form dithietane derivatives. IR and NMR data confirm Si–C≡C bonding (1532 cm⁻¹ in IR; δ 0.09–6.62 ppm in ¹H NMR) .

- Applications : Building block for electron-donating macromolecules in materials science .

Steric and Electronic Effects

- Chloro substituent : Electron-withdrawing nature increases electrophilicity at silicon, enhancing reactivity in substitution reactions .

- Alkyl/aryl substituents :

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.